![molecular formula C18H14Cl2N2O B14395991 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole CAS No. 88642-67-5](/img/structure/B14395991.png)
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses glyoxal and ammonia in the presence of an oxidizing agent.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the inhibition of microbial growth.
Comparación Con Compuestos Similares
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be compared with other similar compounds, such as:
Miconazole: An antifungal agent with a similar imidazole structure.
Ketoconazole: Another antifungal agent with a similar mechanism of action.
Clotrimazole: An antifungal agent used to treat various fungal infections.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Propiedades
Número CAS |
88642-67-5 |
|---|---|
Fórmula molecular |
C18H14Cl2N2O |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
1-[[3-(2,4-dichlorophenyl)-2-phenyloxiran-2-yl]methyl]imidazole |
InChI |
InChI=1S/C18H14Cl2N2O/c19-14-6-7-15(16(20)10-14)17-18(23-17,11-22-9-8-21-12-22)13-4-2-1-3-5-13/h1-10,12,17H,11H2 |
Clave InChI |
LWYGAUCQOJGFJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


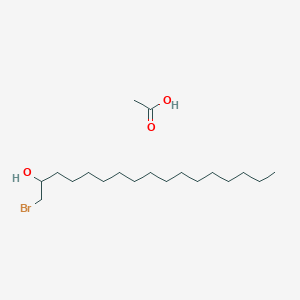

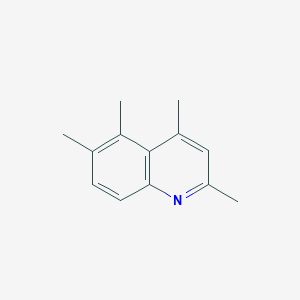
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)

![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
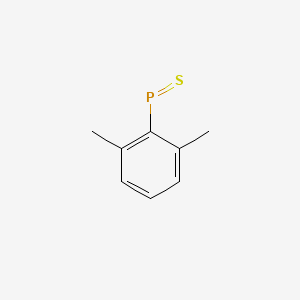
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
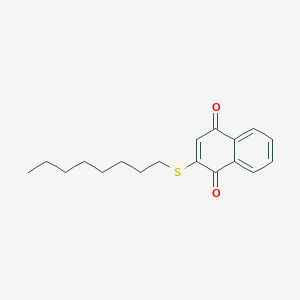
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
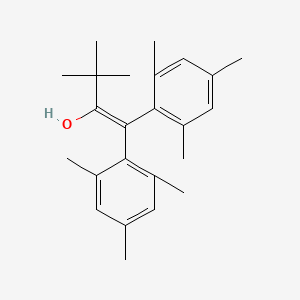
![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
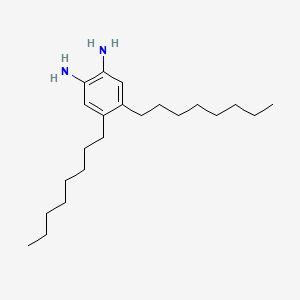
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
